molecular formula C10H7BrO2 B1271707 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde CAS No. 428487-30-3

3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No. B1271707
CAS RN: 428487-30-3
M. Wt: 239.06 g/mol
InChI Key: YIXFLBMKMCLBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde” is a chemical compound that has been gaining attention in scientific research due to its unique properties and potential applications. It is a solid substance .


Synthesis Analysis

The synthesis of (prop-2-ynyloxy) benzene derivatives, which includes “3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde”, involves the reaction of differently substituted phenol and aniline derivatives with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds were synthesized in good yields (53–85%) .


Molecular Structure Analysis

The molecular formula of “3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde” is C10H7BrO2. The InChI code is 1S/C10H6BrClO2/c1-2-3-14-10-8 (11)4-7 (6-13)5-9 (10)12/h1,4-6H,3H2 .


Chemical Reactions Analysis

The reaction of phenol and aniline derivatives with propargyl bromide in the presence of K2CO3 base and acetone as solvent leads to the formation of (prop-2-ynyloxy) benzene derivatives . Electron withdrawing groups favor the formation of stable phenoxide ion thus in turn favors the formation of product while electron donating groups do not favor the reaction .


Physical And Chemical Properties Analysis

“3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde” is a solid substance . It has a molecular weight of 239.06 g/mol.

Scientific Research Applications

Chemical Probe Synthesis

3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde: is utilized in the synthesis of chemical probes . These probes are essential tools in molecular biology that allow researchers to quantify the biological processes, interactions, and locations of biomolecules in complex biological systems. The compound serves as a trifunctional building block containing a light-activated benzophenone, an alkyne tag for click chemistry, and an aldehyde synthetic handle for further functionalization.

properties

IUPAC Name

3-bromo-4-prop-2-ynoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h1,3-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXFLBMKMCLBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366730
Record name 3-bromo-4-(prop-2-yn-1-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde

CAS RN

428487-30-3
Record name 3-bromo-4-(prop-2-yn-1-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.